molecular formula C4H7NO2 B3060689 N-(2-Oxoethyl)acetamide CAS No. 64790-08-5

N-(2-Oxoethyl)acetamide

Cat. No.: B3060689
CAS No.: 64790-08-5
M. Wt: 101.1 g/mol
InChI Key: KCRRYOSHXIMXSZ-UHFFFAOYSA-N
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Description

N-(2-Oxoethyl)acetamide: is an organic compound with the molecular formula C4H7NO2. It is a secondary amide with an aldehyde functional group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method for synthesizing N-(2-Oxoethyl)acetamide involves the reaction of acetamide with glyoxal under acidic conditions. The reaction typically proceeds at room temperature, yielding this compound as the primary product.

    Reductive Amination: Another approach involves the reductive amination of acetamidoacetaldehyde with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Oxoethyl)acetamide can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Acetic acid derivatives.

    Reduction: Ethylamine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-Oxoethyl)acetamide is used as an intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry for developing new drugs.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving amides and aldehydes. It serves as a model substrate for investigating the mechanisms of these enzymes.

Medicine: this compound derivatives have shown potential as therapeutic agents in the treatment of various diseases, including cancer and bacterial infections. Their ability to interact with biological targets makes them valuable in drug discovery.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with other chemicals allows for the creation of materials with specific properties, such as increased durability or flexibility.

Mechanism of Action

The mechanism of action of N-(2-Oxoethyl)acetamide involves its interaction with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to form covalent bonds with various biological molecules. This reactivity is exploited in drug design to create compounds that can inhibit or activate specific enzymes or receptors.

Molecular Targets and Pathways:

    Enzymes: this compound can inhibit enzymes involved in metabolic pathways by forming stable adducts with their active sites.

    Receptors: The compound can also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    N-(2-Oxoethyl)formamide: Similar structure but with a formyl group instead of an acetyl group.

    N-(2-Oxoethyl)propionamide: Similar structure but with a propionyl group instead of an acetyl group.

    N-(2-Oxoethyl)butyramide: Similar structure but with a butyryl group instead of an acetyl group.

Uniqueness: N-(2-Oxoethyl)acetamide is unique due to its balance of reactivity and stability. The acetyl group provides a moderate level of reactivity, making it suitable for a wide range of chemical reactions without being overly reactive. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-(2-oxoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-4(7)5-2-3-6/h3H,2H2,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRRYOSHXIMXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337019
Record name N-(2-Oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64790-08-5
Record name N-(2-Oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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